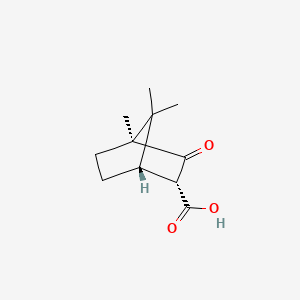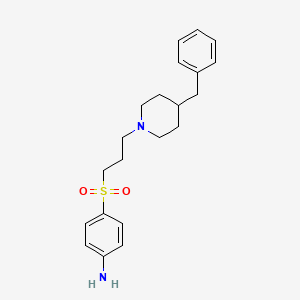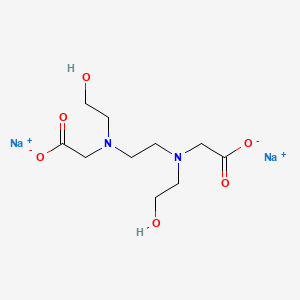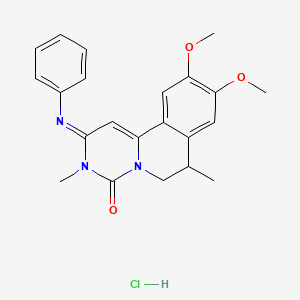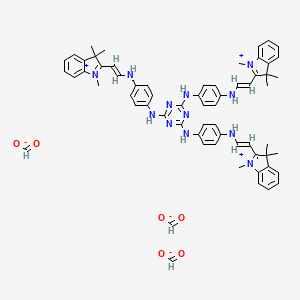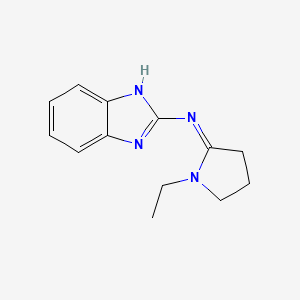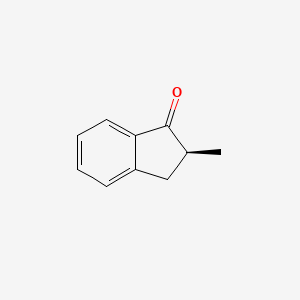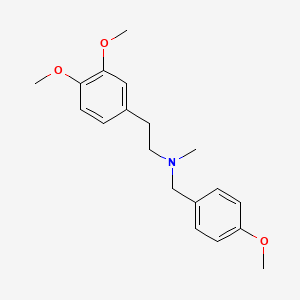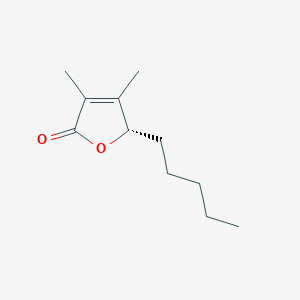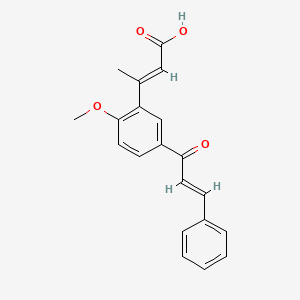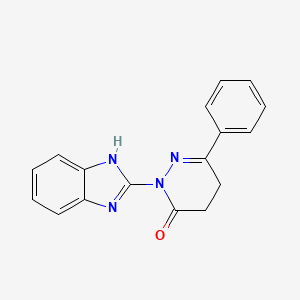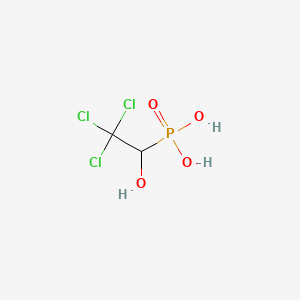
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid, also known as trichlorfon or metrifonate, is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its molecular formula C4H8Cl3O4P and a molecular weight of 257.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid typically involves the reaction of methanol with chloral to form a hemiacetal. This intermediate is then reacted with phosphorus trichloride and methanol at low temperatures to produce dimethyl phosphite. Finally, the hemiacetal and dimethyl phosphite undergo a condensation reaction at higher temperatures to yield trichlorfon .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various phosphonic acid derivatives, which have applications in different fields such as agriculture and pharmaceuticals .
Scientific Research Applications
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of (2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately resulting in their death .
Comparison with Similar Compounds
Similar Compounds
Dichlorvos: Another organophosphorus insecticide with a similar mechanism of action.
Chlorpyrifos: A widely used pesticide that also inhibits acetylcholinesterase.
Malathion: An organophosphate insecticide used in agriculture and public health.
Uniqueness
(2,2,2-Trichloro-1-hydroxyethyl)phosphonic acid is unique due to its specific structure, which allows it to be a prodrug that is activated non-enzymatically into the active agent dichlorvos. This property makes it particularly effective in certain applications where controlled release of the active compound is beneficial .
Properties
CAS No. |
684-17-3 |
|---|---|
Molecular Formula |
C2H4Cl3O4P |
Molecular Weight |
229.38 g/mol |
IUPAC Name |
(2,2,2-trichloro-1-hydroxyethyl)phosphonic acid |
InChI |
InChI=1S/C2H4Cl3O4P/c3-2(4,5)1(6)10(7,8)9/h1,6H,(H2,7,8,9) |
InChI Key |
XXVRAGNROZKHBX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)
